molecular formula C21H24NNaO11 B561634 2'-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt CAS No. 76204-02-9

2'-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt

Cat. No.: B561634
CAS No.: 76204-02-9
M. Wt: 489.4
InChI Key: NNNXBDLJYKMDAI-NLSRWXBQSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt is a synthetic fluorometric substrate that mimics the naturally occurring neuraminidase enzyme substrate. This compound is widely used in biochemical assays to measure neuraminidase activity due to its ability to produce a fluorescent signal upon enzymatic cleavage .

Mechanism of Action

Target of Action

The primary target of the compound 2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt is the enzyme neuraminidase . Neuraminidase is an enzyme that cleaves sialic acid residues from glycoproteins and is required for the process of viral replication in influenza viruses .

Mode of Action

The compound acts as a synthetic fluorometric substrate that mimics the naturally occurring neuraminidase enzyme substrate . When the compound is cleaved by neuraminidases, it releases the fluorescence moiety 4-methylumbelliferone (4-MU), which can be measured fluorometrically .

Biochemical Pathways

The compound is involved in the biochemical pathway of neuraminidase activity. By acting as a substrate for neuraminidase, it plays a role in the study of the molecular mechanisms of drugs like aspirin and celecoxib that target mammalian neuraminidase-1 .

Pharmacokinetics

Its solubility in water is reported to be 50 mg/ml , which could influence its bioavailability.

Result of Action

The cleavage of the compound by neuraminidases results in the release of 4-methylumbelliferone (4-MU), a fluorescent product . This fluorescence can be measured and used to quantify neuraminidase activity, providing a useful tool for studying the effects of neuraminidase inhibitors.

Action Environment

The action of the compound can be influenced by environmental factors such as pH. For instance, the fluorescence of the product 4-MU is measured at specific pH levels . Additionally, the compound’s stability may be affected by storage conditions, as it is recommended to be stored at a temperature of -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt typically involves the coupling of 4-methylumbelliferone with N-acetylneuraminic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a high level of purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized to maximize yield and minimize impurities. The final product is often provided as a hydrate to ensure stability during storage and handling .

Chemical Reactions Analysis

Types of Reactions: 2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt primarily undergoes hydrolysis reactions catalyzed by neuraminidase enzymes. This hydrolysis results in the release of 4-methylumbelliferone, which can be detected fluorometrically .

Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of neuraminidase enzymes and is carried out in buffered solutions at specific pH levels to ensure optimal enzyme activity. Common buffers used include phosphate-buffered saline (PBS) and glycine buffer .

Major Products: The major product formed from the hydrolysis of 2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt is 4-methylumbelliferone, a fluorescent compound that can be easily quantified using fluorescence spectroscopy .

Comparison with Similar Compounds

Similar Compounds:

  • 4-Methylumbelliferyl-beta-D-galactopyranoside
  • 4-Methylumbelliferyl-beta-D-glucuronide
  • 4-Methylumbelliferyl-beta-D-glucopyranoside

Uniqueness: What sets 2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt apart from similar compounds is its specific application as a substrate for neuraminidase enzymes. While other 4-methylumbelliferyl derivatives are used to study different glycosidases, this compound is uniquely suited for neuraminidase assays due to its structural similarity to the natural substrate of these enzymes .

Biological Activity

2'-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt (commonly referred to as 4-MU-NANA) is a synthetic derivative of neuraminic acid, which serves as a substrate for neuraminidase enzymes. Its biological activity is primarily linked to its role in enzymatic assays for detecting neuraminidase activity, a critical enzyme involved in various physiological and pathological processes.

  • Molecular Formula : C21H24NNaO11
  • Molecular Weight : 489.42 g/mol
  • Solubility : Soluble in water (50 mg/mL)

4-MU-NANA is hydrolyzed by neuraminidase, yielding N-acetylneuraminic acid and 4-methylumbelliferone, which is fluorescent and can be quantitatively measured. This reaction is crucial for assessing neuraminidase activity in various biological samples, including those from patients with specific disorders such as sialidosis .

Enzymatic Assays

4-MU-NANA is widely utilized in enzymatic assays to measure neuraminidase activity due to its high sensitivity and specificity. The fluorescence emitted upon hydrolysis allows for the detection of even minimal amounts of the enzyme, making it invaluable in clinical diagnostics .

Case Studies and Research Findings

  • Neuraminidase Deficiency Detection :
    • A study demonstrated the use of 4-MU-NANA to characterize neuraminidase activity in cultured human skin fibroblasts. This was particularly useful for diagnosing neuraminidase deficiencies associated with neurological storage disorders like sialidosis .
  • Cancer Research :
    • Lower levels of neuraminidase activity were observed in cancer patients, suggesting that 4-MU-NANA could serve as a biomarker for cancer diagnostics . The assessment of neuraminidase levels may provide insights into tumor biology and patient prognosis.
  • Influenza Virus Studies :
    • In antiviral research, 4-MU-NANA has been employed as a substrate to evaluate the effectiveness of neuraminidase inhibitors against influenza viruses. The compound's ability to facilitate rapid screening of new antiviral agents underscores its significance in infectious disease research .

Comparative Data Table

Parameter 4-MU-NANA Other Neuraminic Acid Derivatives
Fluorescence Detection YesVaries
Sensitivity HighModerate to High
Clinical Applications Neuraminidase activity assayLimited
Research Use Antiviral screening, cancer diagnosticsEnzyme characterization

Properties

IUPAC Name

sodium;(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO11.Na/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);/q;+1/p-1/t13-,14+,17+,18+,19+,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNXBDLJYKMDAI-BUIQBYSTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24NNaO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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